molecular formula C17H16N2O3 B2968127 methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 477543-83-2

methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate

Cat. No.: B2968127
CAS No.: 477543-83-2
M. Wt: 296.326
InChI Key: YKOLPEIYEKWLSP-UHFFFAOYSA-N
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Description

N-(4-(3-(5,6-dihydro-1,4-dioxine-2-carboxamido)phenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group bearing a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The molecule also contains a second 5,6-dihydro-1,4-dioxine-2-carboxamide group directly attached to the thiazole ring.

Properties

IUPAC Name

methyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-17(20)11-19-15-10-6-5-9-14(15)18-16(19)12-22-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOLPEIYEKWLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative to form the benzimidazole core Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes . The reactions are usually carried out under acidic or basic conditions, with solvents such as acetonitrile or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other thiazole-based derivatives. A notable analogue is N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide (PubChem ID: see ). Key differences include:

  • Substituent on the thiazole ring : The target compound has a phenyl-dihydrodioxine carboxamide substituent, while the analogue features a tetrahydronaphthalenyl group .

Table 1: Structural Comparison

Property Target Compound Analogue ()
Molecular Formula C₂₁H₁₈N₃O₅S C₁₈H₁₈N₂O₃S
Key Substituents Phenyl-dihydrodioxine carboxamide (×2) Tetrahydronaphthalenyl, carboxamide
Predicted LogP* ~2.1 (higher polarity) ~3.5 (higher hydrophobicity)
Hydrogen Bond Acceptors 8 5

*Estimated using fragment-based methods.

Crystallographic and Computational Analysis
  • Structural Confirmation : While specific crystallographic data for the target compound are unavailable, SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, ensuring accuracy in bond lengths and angles for analogues .
  • Docking Studies: Computational models predict stronger binding to serine/threonine kinases due to the dual carboxamide motifs, compared to mono-substituted thiazoles .

Biological Activity

Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13_{13}H12_{12}N2_2O3_3
  • Molecular Weight : 246.24 g/mol
  • CAS Number : 19809-30-4

Structure

The compound features a benzimidazole core, which is known for its diverse biological activities. The phenoxymethyl group enhances its pharmacological profile by potentially improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance:

  • Case Study : A derivative with a similar benzimidazole structure demonstrated IC50_{50} values ranging from 4 to 17 μM against various cancer cell lines such as A549 and HCT116, showcasing promising anticancer activity compared to standard treatments like 5-fluorouracil (5-FU) and SU11248 .

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties:

  • Research Findings : Compounds with the benzimidazole nucleus have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed notable MIC values against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

ModificationEffect on Activity
Substitution on the phenoxymethyl groupEnhances solubility and bioactivity
Variations in the benzimidazole ringAlters potency against specific cancer cell lines

Research indicates that specific substitutions can significantly enhance the compound's efficacy .

The exact mechanism of action for this compound remains under investigation. However, compounds with similar structures often act through:

  • Inhibition of DNA synthesis : Targeting DNA replication in cancer cells.
  • Disruption of bacterial cell wall synthesis : Leading to increased susceptibility to antibiotics.

Safety Profile

While many benzimidazole derivatives are well-tolerated, ongoing studies are necessary to fully establish the safety profile of this compound.

Q & A

Q. What are the optimized reaction conditions for synthesizing methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between a chloroacetate ester and a benzimidazole derivative. Key steps include:
  • Solvent and Base Optimization : Dichloromethane (DCM) and diisopropylethylamine (DIPEA) are optimal for generating the chloroacetate intermediate, as demonstrated in analogous syntheses of benzyl 2-chloroacetate (yield >85%) .
  • Reaction Time : Stirring for 24 hours at room temperature ensures complete substitution, monitored via TLC .
  • Workup : Ethyl acetate/water extraction separates the organic phase, followed by drying and solvent removal .

Q. How can researchers confirm the purity and structure of the synthesized compound?

  • Methodological Answer :
  • TLC Monitoring : Use hexane:ethyl acetate (60:40 v/v) as a mobile phase (Rf ~0.77 for related benzimidazole derivatives) .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Look for characteristic signals, e.g., methyl ester protons at δ ~3.7 ppm and aromatic benzimidazole protons between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and benzimidazole N-H stretching (~3400 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to verify purity (>98%) .

Advanced Research Questions

Q. How can regioselectivity challenges in benzimidazole functionalization be addressed?

  • Methodological Answer :
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation. For example, using CuSO₄·5H₂O and sodium ascorbate in water/ethanol (50:50) achieves >90% yield of triazole-linked derivatives .
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH of benzimidazole) with trityl groups to direct substitution to the phenoxymethyl position .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol tautomerism in imidazole derivatives) by obtaining single-crystal structures .
  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping aromatic signals in crowded spectra, as seen in triazole-benzimidazole hybrids .

Q. How do substituents on the phenoxymethyl group influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with electron-withdrawing (e.g., 4-F, 4-Br) or donating (e.g., 4-OCH₃) groups on the phenyl ring. For example, bromo-substituted analogs (e.g., compound 9c) show enhanced antimicrobial activity due to increased lipophilicity .
  • Docking Studies : Use software like AutoDock to predict binding modes. Fluorinated derivatives (e.g., 9b) exhibit stronger hydrogen bonding with target enzymes .

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